molecular formula C20H19FN2O2 B14170872 N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide CAS No. 902014-08-8

N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide

Cat. No.: B14170872
CAS No.: 902014-08-8
M. Wt: 338.4 g/mol
InChI Key: MWTFDHBVCZZAQY-UHFFFAOYSA-N
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Description

N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide typically involves multiple steps, including the formation of the quinoline core and the introduction of the fluorophenyl and methyl groups. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.

    Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl halide reacts with the quinoline core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, leading to its potential anticancer activity.

Comparison with Similar Compounds

N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxide: A derivative with an oxidized quinoline core.

    Dihydroquinoline: A reduced form of quinoline.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

902014-08-8

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H19FN2O2/c1-12(2)20(25)22-19-17(13-8-4-6-10-15(13)21)18(24)14-9-5-7-11-16(14)23(19)3/h4-12H,1-3H3,(H,22,25)

InChI Key

MWTFDHBVCZZAQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3F

solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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